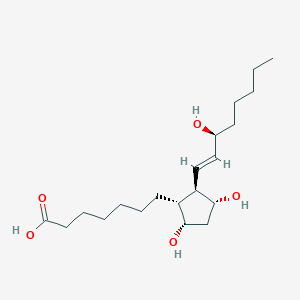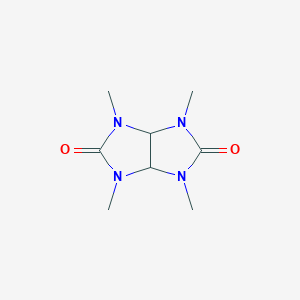
2-Phenyl-2H-benzotriazole
Overview
Description
2-Phenyl-2H-benzotriazole is a chemical compound belonging to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. The phenyl group attached to the second position of the triazole ring distinguishes this compound from other benzotriazole derivatives. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2-Phenyl-2H-benzotriazole primarily targets ultraviolet (UV) radiation, acting as a UV absorber . It is part of the phenolic benzotriazoles class, which are known for their UV absorption properties .
Mode of Action
The compound interacts with UV radiation through its benzotriazole building block . It absorbs harmful UV radiation and transforms it into less damaging forms of energy, such as heat . This interaction results in the protection of the material or substance it is incorporated into, from the damaging effects of UV radiation .
Biochemical Pathways
For instance, it can prevent the degradation of polymers and other materials caused by UV-induced reactions .
Pharmacokinetics
Given its use as a uv stabilizer in various materials, it is likely that its bioavailability is influenced by the specific environment and conditions it is used in .
Result of Action
The primary molecular effect of this compound’s action is the absorption of UV radiation, which prevents UV-induced damage . On a cellular level, this can protect cells from the harmful effects of UV radiation, such as DNA damage and oxidative stress .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. Its UV absorption properties make it particularly useful in environments with high UV radiation exposure . Furthermore, its effectiveness can be influenced by the specific material it is incorporated into, as well as the presence of other compounds that may interact with it .
Biochemical Analysis
Biochemical Properties
2-Phenyl-2H-benzotriazole has been found to form intramolecular N–H∙∙∙N hydrogen bonds in the ground state . This property allows it to interact with various biomolecules, including enzymes and proteins, through hydrogen bonding. The nature of these interactions can significantly influence the biochemical reactions in which this compound is involved .
Cellular Effects
These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to form intramolecular hydrogen bonds, which can influence its interactions with other biomolecules . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its fluorescence properties have been found to depend on substitutions at amino groups . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
It has been found to be oxidized at its alkyl side chains, leading to the formation of hydroxy and/or oxo function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2H-benzotriazole typically involves the reaction of o-phenylenediamine with nitrous acid, followed by the cyclization of the resulting diazonium salt. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzotriazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-Phenyl-2H-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It serves as a corrosion inhibitor, UV stabilizer, and additive in polymers and coatings to enhance durability and performance.
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV-absorbing properties and used as a UV stabilizer.
2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole: Another UV absorber with similar applications in plastics and coatings.
2-(2-Hydroxy-5-tert-butylphenyl)-2H-benzotriazole: Used in industrial applications for its stability and UV protection.
Uniqueness: 2-Phenyl-2H-benzotriazole is unique due to its specific structural features, which confer distinct physicochemical properties. Its phenyl group enhances its stability and reactivity, making it a versatile compound in various applications. Compared to other benzotriazole derivatives, it offers a balance of stability, reactivity, and functional versatility, making it valuable in both research and industrial contexts.
Properties
IUPAC Name |
2-phenylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-13-11-8-4-5-9-12(11)14-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRLKUOFBZMRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172693 | |
| Record name | 2H-Benzotriazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1916-72-9 | |
| Record name | 2H-Benzotriazole, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Benzotriazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-phenyl-2H-benzotriazole in organic solar cells?
A: Research suggests that this compound shows promise as an acceptor building block in organic photovoltaic devices. Specifically, incorporating it into donor-acceptor oligomers and polymers has demonstrated potential for creating efficient organic solar cells. [, ]
Q2: How does the film formation process influence the performance of this compound-based organic solar cells?
A: Studies indicate that the morphology of the absorber layer, significantly influenced by deposition conditions like drying time and temperature, plays a crucial role in the performance of these solar cells. Optimizing these conditions is vital for achieving efficient devices. []
Q3: What is the impact of adding processing additives like 1,8-diiodooctane (DIO) to this compound-based organic solar cells?
A: Research has shown that incorporating DIO as a processing additive can significantly enhance the fill factor and power conversion efficiency of these solar cells. This improvement is attributed to a finer bulk morphology in the active layer and enhanced polymer aggregation, leading to better photon harvesting. []
Q4: What is the molecular conformation of this compound?
A: The conformation of this compound, particularly the arrangement around the single bond connecting the benzotriazole and phenyl rings, has been investigated using X-ray diffraction and NMR spectroscopy, both in solution and solid state. These studies, corroborated by computational methods like ab initio calculations, provide valuable insights into the molecule's three-dimensional structure. []
Q5: Are there alternative synthesis pathways for this compound derivatives?
A: Yes, novel synthetic routes have been developed for specific derivatives like 4-hydroxy-2-phenyl-2H-benzotriazoles. These new methods can potentially offer advantages in terms of yield, purity, and accessibility of specific isomers. []
Q6: How does the introduction of substituents affect the fluorescence properties of this compound derivatives?
A: Research on fluorescent this compound dyes indicates that incorporating proton-donating substituents can significantly modulate their fluorescence properties. This modification highlights the potential for tailoring the compound's optical characteristics for specific applications. []
Q7: How does the structure of this compound relate to its function in material applications?
A: Understanding the relationship between the structure and properties of this compound is crucial for its effective utilization. For instance, the planar conformation of the molecule, as revealed by structural studies, can influence its packing behavior in the solid state, impacting its charge transport properties in organic electronic devices. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














